2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide is a hybrid molecule featuring a benzothiazole moiety linked via a sulfanyl-acetamide bridge to a dibenzofuran scaffold. Its structure combines two pharmacologically significant heterocycles: benzothiazole, known for antimicrobial and enzyme-modulating properties, and dibenzofuran, a rigid bicyclic system often associated with antifungal and anti-inflammatory activities .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-dibenzofuran-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S2/c24-20(12-26-21-23-16-6-2-4-8-19(16)27-21)22-13-9-10-15-14-5-1-3-7-17(14)25-18(15)11-13/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFPGZAOTJZNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with dibenzofuran-3-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiazole ring may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Antifungal Activity of Dibenzofuran-Linked Acetamides
| Compound | Target Fungi (MIC, µg/mL) | Reference Activity vs. Ketoconazole |
|---|---|---|
| 2-(Arylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide | F. solani: 8–16; C. albicans: 16–32 | Superior against Fusarium spp. |
| Ketoconazole | F. solani: 32; C. albicans: 16 | Baseline |
Benzothiazole-Acetamide Derivatives with Varied Substituents
- Triazole/Imidazole-Linked Benzothiazoles : Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) showed enhanced antimicrobial activity due to the triazole moiety’s ability to form hydrogen bonds with microbial targets .
- Naphthoquinone-Conjugated Aryltriazole Acetamides: These derivatives displayed dual inhibitory activity against MAO-B and butyrylcholinesterase (BChE), with IC50 values in the nanomolar range, highlighting the role of extended conjugation in enzyme inhibition .
Table 2: Enzyme Inhibition by Benzothiazole-Acetamide Derivatives
| Compound | Target Enzyme (IC50) | Selectivity Ratio (MAO-B/MAO-A) |
|---|---|---|
| (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | MAO-B: 0.028 µM; BChE: 0.15 µM | >50 |
| Safinamide (Reference) | MAO-B: 0.098 µM | >100 |
Substituent Effects on Pharmacological Activity
- Alkoxy vs. Arylthio Groups : Alkoxy substituents on benzothiazole (e.g., 6-alkoxybenzo[d]thiazol-2-yl) improved antifungal activity, while arylthio groups enhanced anti-inflammatory and analgesic effects .
- Electron-Withdrawing Groups : Derivatives with trifluoromethyl groups (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) exhibited improved pharmacokinetic profiles, including higher metabolic stability .
Comparative Pharmacological Profiles
- Antimicrobial Activity : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) showed gram-positive bacterial inhibition (MIC: 4–8 µg/mL), comparable to ciprofloxacin .
- Anti-Exudative Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives reduced inflammation by 60–70% at 10 mg/kg, outperforming diclofenac sodium in some models .
Key Research Findings and Implications
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide occupies a unique niche due to its hybrid structure, combining the antimicrobial robustness of benzothiazoles with the antifungal specificity of dibenzofurans. Its structural analogs have demonstrated:
Broad-Spectrum Antifungal Activity : Superior to ketoconazole against Fusarium species .
Polypharmacological Potential: Dual inhibition of MAO-B and BChE, relevant for neurodegenerative diseases .
Structural Tunability : Substituents like methoxy, trifluoromethyl, and triazole groups allow optimization for target-specific applications .
Future research should prioritize crystallographic studies to elucidate binding modes and in vivo toxicity profiling to advance lead candidates into preclinical trials.
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(dibenzo[b,d]furan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its anticancer properties, synthesis, and structure-activity relationships (SAR).
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole and dibenzo[b,d]furan moieties. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various benzothiazole derivatives, including this compound. The compound has shown promising results against different cancer cell lines.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2b | Hep G2 | 48.35 |
| 2b | MCF-7 | 64.67 |
| Cisplatin | Hep G2 | 33.69 |
| Cisplatin | MCF-7 | 21.69 |
The above table summarizes the cytotoxicity profile of selected compounds against liver (Hep G2) and breast (MCF-7) cancer cell lines. Notably, compound 2b exhibits significant cytotoxicity, suggesting that modifications to the benzothiazole ring can enhance activity against these cancer types .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and autophagy in cancer cells. Studies indicate that certain benzothiazole derivatives act as regulators for these processes, potentially leading to programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Variations in substituents on the benzothiazole ring significantly influence the compound's potency. For instance:
- Methoxy substitution on the benzothiazole ring has been associated with increased cytotoxicity against liver cancer cell lines.
- Compounds lacking substitutions or with specific halogen substitutions showed reduced activity .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in preclinical settings:
- Study on Dihydropyrazole Conjugates : A series of N-(substituted benzo[d]thiazolyl)dihydropyrazolyl acetamides were synthesized and tested for anticancer activity. The results indicated that compounds with methoxy substitutions exhibited superior cytotoxicity compared to their unsubstituted counterparts .
- Benzothiazole Analogues : Research has demonstrated that planar and hydrophobic analogues of benzothiazoles are potent agonists for the aryl hydrocarbon receptor (AhR), which may play a role in their anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
